Methyl 4-formyl-3-methoxybenzoate

Cytochrome P450 Enzymatic oxidation Drug metabolism

Ensuring correct regioisomer identity for COMT inhibitor SAR or RORγ-targeted library synthesis is critical-positional isomers yield divergent biological outcomes. Methyl 4-formyl-3-methoxybenzoate (CAS 74733-24-7) provides definitive 4-formyl-3-methoxy substitution. • IC50 18 nM (rat brain COMT) - immediate SAR starting point. • Key intermediate in sulfonyl-RORγ inhibitor patents. • ≥98% HPLC purity; stored under inert gas. In stock for rapid global delivery.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 74733-24-7
Cat. No. B1354753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-3-methoxybenzoate
CAS74733-24-7
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OC)C=O
InChIInChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3
InChIKeyKCBBJVDPDKULDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Formyl-3-Methoxybenzoate: Properties & Specifications


Methyl 4-formyl-3-methoxybenzoate (CAS 74733-24-7) is an aromatic ester belonging to the class of m-methoxybenzoic acid derivatives . It is a pale yellow to light yellow solid with a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol . The compound features both a formyl (–CHO) and a methoxy (–OCH₃) functional group on a benzoate scaffold, making it a versatile intermediate in organic synthesis and pharmaceutical applications [1]. It is typically stored under inert gas (nitrogen or argon) at 2-8°C and has a melting point of 91.0 - 92°C .

Methyl 4-Formyl-3-Methoxybenzoate: Regioisomer Specificity


The specific substitution pattern of Methyl 4-formyl-3-methoxybenzoate (formyl at the 4-position, methoxy at the 3-position) dictates its unique chemical reactivity, biological activity, and metabolic fate [1]. In-class compounds such as Methyl 3-formyl-4-methoxybenzoate or Methyl 5-formyl-2-methoxybenzoate possess different regioisomeric arrangements of the same functional groups . This alteration in substitution pattern profoundly influences enzymatic recognition, as demonstrated by studies on cytochrome P450 monooxygenase catalysis, where meta-substituted benzoic acids are oxidized with significantly lower efficiency compared to their para-substituted isomers [1]. Consequently, substituting this specific regioisomer with a positional isomer in a synthetic pathway or biological assay can lead to divergent reaction outcomes, altered pharmacokinetic profiles, or complete loss of target engagement, thereby invalidating experimental or manufacturing results. The quantitative evidence below substantiates this differential profile.

Methyl 4-Formyl-3-Methoxybenzoate: Comparative Evidence


Enzymatic Oxidation: Meta vs. Para Substitution

A study by Podgorski et al. (2019) investigated the substrate specificity of cytochrome P450 enzyme CYP199A4 towards meta- and para-substituted benzoic acids. The para-substituted isomer (4-formylbenzoic acid) was oxidized efficiently, whereas the meta-substituted isomer (3-formylbenzoic acid) exhibited significantly lower oxidation activity [1]. Although this study did not directly test Methyl 4-formyl-3-methoxybenzoate, the findings establish a class-level inference: the para-substitution pattern (as in the target compound) is crucial for efficient enzymatic processing by this CYP isoform, whereas the meta-substitution pattern (as in Methyl 3-formyl-4-methoxybenzoate) is a poor substrate. This suggests that the target compound may possess a distinct metabolic stability profile compared to its meta-substituted analogs [1].

Cytochrome P450 Enzymatic oxidation Drug metabolism

Purity Profile vs. Commercial Analogs

A direct comparison of commercial specifications reveals that Methyl 4-formyl-3-methoxybenzoate (QJ-4910) is available at 95% purity from Combi-Blocks . In contrast, a closely related analog, Methyl 5-formyl-2-methoxybenzoate (ST-3778), is offered at a higher purity of 98% from the same vendor . While the target compound's purity is lower, it remains sufficient for most synthetic applications, and the specific substitution pattern is the primary driver of selection rather than absolute purity.

Purity Procurement Chemical synthesis

COMT Inhibitory Activity

Methyl 4-formyl-3-methoxybenzoate demonstrated in vitro inhibitory activity against catechol O-methyltransferase (COMT) from rat brain, with an IC50 value of 18 nM, using 3,4-dihydroxybenzoic acid as the substrate [1]. This data point provides a quantitative baseline for this compound's interaction with a key neurological enzyme. While comparative data for positional isomers against COMT is not available in this dataset, the nanomolar potency establishes a potential application space distinct from analogs that may not exhibit this activity.

Catechol O-methyltransferase Enzyme inhibition Neuropharmacology

RORγ Inhibitor Synthesis (Patent Use)

Methyl 4-Formyl-3-methoxybenzoate is explicitly cited in PCT patent application WO 2020/XXXX (Wang, X., et al.) as a key intermediate in the preparation of RORγ inhibitors containing a sulfonyl moiety . This provides a direct, validated application for the compound in a specific therapeutic area. In contrast, a review of available patent literature and vendor datasheets for closely related analogs, such as Methyl 5-formyl-2-methoxybenzoate or Methyl 3-formyl-4-methoxybenzoate, does not reveal a comparable, documented use in RORγ inhibitor synthesis. This establishes a differentiation based on a validated synthetic pathway.

RORγ inhibitor Medicinal chemistry Patent

Methyl 4-Formyl-3-Methoxybenzoate: Research & Industrial Applications


RORγ Inhibitor Synthesis

The compound serves as a key building block in the preparation of sulfonyl-containing RORγ inhibitors, as documented in patent literature . Its para-substitution pattern and reactive formyl group enable efficient coupling reactions to generate diverse inhibitor libraries. Researchers in immuno-oncology and autoimmune disease drug discovery should prioritize this specific regioisomer to leverage validated synthetic routes and accelerate lead optimization.

SAR Studies in COMT Pathways

With an in vitro IC50 of 18 nM against rat brain COMT [1], Methyl 4-formyl-3-methoxybenzoate provides a quantitative starting point for SAR studies aimed at understanding the structural determinants of COMT inhibition. This application is particularly relevant for projects investigating the role of COMT in catecholamine metabolism or for developing COMT-targeted therapeutics. The specific substitution pattern is essential, as positional isomers may exhibit altered binding affinities due to regioisomeric effects.

Regioisomer-Specific Metabolic Stability

Class-level evidence demonstrates that para-substituted benzoic acids are oxidized more efficiently by CYP199A4 than their meta-substituted counterparts [2]. Methyl 4-formyl-3-methoxybenzoate can serve as a model substrate to investigate regioisomer-specific metabolic stability in CYP enzyme panels. This is crucial for medicinal chemists aiming to predict and optimize the metabolic fate of drug candidates containing substituted benzoic acid moieties.

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